![molecular formula C21H15FN4O3 B2508201 3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-86-5](/img/structure/B2508201.png)
3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Description
The compound "3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione" is a heterocyclic molecule that appears to be related to various purine derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers may offer insights into its characteristics and synthesis.
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step reactions, as seen in the preparation of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-dione derivatives, which were achieved through a three-component coupling reaction using a catalytic amount of sulfamic acid under solvent-free conditions . Similarly, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involved a reaction with carbon disulfide in a water/pyridine mixture, followed by a reaction with benzyl bromide in methanolic ammonia water . These methods suggest that the synthesis of the compound may also involve multi-step reactions and the use of catalytic amounts of specific reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic methods. For instance, the structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was confirmed by X-ray crystallography, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions . The molecular structure of 7-benzyl-3H-[1,2,4]triazolo[3,1-i]purine was also confirmed by X-ray analysis, with semiempirical calculations in excellent agreement with the crystal structure . These findings suggest that the molecular structure of "this compound" could be similarly characterized and would likely exhibit significant intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of purine derivatives can be influenced by the substituents on the purine ring. For example, the presence of a benzyl group can facilitate further chemical modifications, as seen in the synthesis of 1H-Benzo[f]indazole-4,9-diones conjugated with C-protected amino acids . The introduction of a fluorophenyl moiety, as in the compound of interest, could also affect the chemical reactivity, potentially leading to interactions with metal cations or changes in fluorescence properties under different pH conditions, as observed with benzoxazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives can vary widely depending on their specific substituents. For instance, the solubility, melting point, and density of these compounds can be influenced by the presence of functional groups and the overall molecular structure . The biological activities, such as antitumoral , antiproliferative , and anticonvulsant properties, are also critical aspects of their chemical properties. The compound "this compound" may exhibit similar properties, which could be explored through experimental studies.
Scientific Research Applications
Anticancer and Antiproliferative Applications
The synthesis of purine derivatives, including those structurally related to "3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione," has been directed towards evaluating their anticancer and antiproliferative effects. Notably, compounds exhibiting potent activity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), A-549 (lung cancer), and U-87MG (glioblastoma), have been identified. The structure-activity relationship studies have facilitated the optimization of these compounds, enhancing their efficacy as anticancer agents (Bera et al., 2013), (Sucharitha et al., 2021).
Anti-HIV and Antimicrobial Activity
Further research has been conducted on the synthesis of triazolo[4,3-e]purine derivatives to assess their anti-HIV-1 and antimicrobial properties. These studies have yielded compounds with moderate activity against HIV-1, alongside notable antimicrobial efficacy against a range of pathogenic bacteria, highlighting the potential of purine analogues in addressing infectious diseases (Ashour et al., 2012).
Anti-Thymidine Phosphorylase and Anti-Angiogenic Activities
The exploration of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues has revealed compounds with inhibitory activity towards thymidine phosphorylase, a target of interest for anti-angiogenic therapies. This research underscores the therapeutic potential of purine derivatives in cancer treatment by modulating angiogenesis, a critical process in tumor growth and metastasis (Bera et al., 2013).
properties
IUPAC Name |
2-benzyl-7-(4-fluorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O3/c1-24-18-17(19(27)26(21(24)28)11-13-5-3-2-4-6-13)25-12-16(29-20(25)23-18)14-7-9-15(22)10-8-14/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLIIIYHJQDSMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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